2,6-dimethyl-4H-pyran-4-ol 2,6-dimethyl-4H-pyran-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484163
InChI: InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2,6-dimethyl-4H-pyran-4-ol

CAS No.:

Cat. No.: VC16484163

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethyl-4H-pyran-4-ol -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 2,6-dimethyl-4H-pyran-4-ol
Standard InChI InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3
Standard InChI Key ZBJVEMPSCIASKO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(C=C(O1)C)O

Introduction

Structural and Nomenclature Considerations

Core Framework and Functional Group Differentiation

The compound 2,6-dimethyl-4H-pyran-4-ol belongs to the pyran family, characterized by a six-membered oxygen-containing heterocycle. The numbering convention assigns positions 2 and 6 to methyl substituents, with a hydroxyl group at position 4 (Figure 1). This distinguishes it from the widely studied 2,6-dimethyl-4H-pyran-4-one (γ-pyrone derivative), where the 4-position is a ketone rather than a hydroxyl group .

Table 1: Key Structural Differences Between Analogous Pyran Derivatives

Property2,6-Dimethyl-4H-pyran-4-ol2,6-Dimethyl-4H-pyran-4-one
Functional GroupHydroxyl (-OH)Ketone (=O)
CAS RegistryNot assigned1004-36-0
Molecular FormulaC₇H₁₀O₂C₇H₈O₂
Hydrogen Bond CapacityDonor/acceptorAcceptor only

The absence of a CAS registry number for the hydroxyl variant suggests it remains undercharacterized compared to its ketone counterpart, which has well-documented physical properties and applications .

Synthetic Pathways and Reactivity

Challenges in Hydroxyl Derivative Synthesis

  • Cyclization of Diketones: The Knorr pyrone synthesis, involving cyclization of 1,5-diketones, produces 4-pyranones . Introducing hydroxyl functionality would require post-synthetic reduction or hydroxylation, which may destabilize the aromatic system.

  • Enol Ether Hydrolysis: Derivatives like 2-(2,6-dimethylpyran-4-ylidene)propanedinitrile (CAS 28286-88-6) demonstrate reactivity at the 4-position . Hydrolysis of such intermediates could theoretically yield hydroxylated products, but experimental validation is lacking.

Physicochemical Properties (Extrapolated)

Comparative Physical Properties

Using 2,6-dimethyl-4H-pyran-4-one as a benchmark :

Table 2: Experimental vs. Predicted Properties

Property2,6-Dimethyl-4H-pyran-4-one (Measured)2,6-Dimethyl-4H-pyran-4-ol (Predicted)
Melting Point133–137°C 110–125°C (estimated)
Boiling Point248–250°C 230–245°C (estimated)
Density1.1±0.1 g/cm³ 1.2–1.3 g/cm³
Water SolubilitySlightly soluble Moderately soluble

The hydroxyl group’s polarity likely enhances water solubility compared to the ketone derivative but reduces thermal stability due to potential dehydration reactions.

Critical Research Gaps

  • Synthetic Methodology: No peer-reviewed procedures yield 2,6-dimethyl-4H-pyran-4-ol; development of selective hydroxylation strategies is essential.

  • Spectroscopic Characterization: IR, NMR, and mass spectral data are needed to confirm structure and purity.

  • Stability Studies: Evaluation of shelf life under varying pH and temperature conditions.

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